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Disclaimer: The Bespoke Gene Therapy Consortium (BGTC) is a public-private partnership

aimed at streamlining the development of gene therapies for rare diseases.[1][2][3] While the

BGTC has announced the selection of eight rare diseases for its clinical trial portfolio, specific

quantitative data and detailed protocols from these trials are not yet publicly available as the

research is in its early stages.[4][5] The following application notes and protocols have been

compiled from publicly available research on these diseases and general knowledge of adeno-

associated virus (AAV) gene therapy clinical trials. The quantitative data tables and

experimental protocols are representative examples and should not be considered as official

BGTC data or protocols.

Introduction to the BGTC and its Mission
The Accelerating Medicines Partnership (AMP) Bespoke Gene Therapy Consortium (BGTC) is

a collaboration between the U.S. National Institutes of Health (NIH), the U.S. Food and Drug

Administration (FDA), biopharmaceutical companies, and non-profit organizations.[3][6] Its

primary goal is to accelerate the development and delivery of customized, or "bespoke," gene

therapies for the millions of people affected by rare diseases.[1][2][7] The BGTC aims to create

a more efficient and less costly pathway for gene therapy development by establishing

standardized processes for manufacturing, product testing, and preclinical studies.[3]

In May 2023, the BGTC announced its clinical trial portfolio, comprising eight rare diseases:[3]

[6]
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Congenital hereditary endothelial dystrophy

Morquio A syndrome

Multiple sulfatase deficiency

NPHP5 retinal degeneration

Propionic acidemia (PCCB)

Retinitis pigmentosa 45

Spastic paraplegia 50

Charcot-Marie-Tooth Disease Type 4J (CMT4J)
Application Notes
Charcot-Marie-Tooth disease type 4J (CMT4J) is a rare, autosomal recessive form of

demyelinating and axonal sensorimotor neuropathy.[4][8] It is characterized by a rapidly

progressive and severe phenotype, often with an onset in childhood or early adulthood.[4][8]

Clinical manifestations include delayed motor development, weakness and atrophy of both

proximal and distal muscles, and loss of reflexes.[8]

Genetic Basis and Signaling Pathway: CMT4J is caused by mutations in the FIG4 (Factor-

Induced Gene 4) gene.[8][9] The FIG4 protein is a phosphatase that plays a critical role in the

regulation of the phosphoinositide PI(3,5)P2 signaling pathway. This pathway is essential for

the proper trafficking of intracellular vesicles, particularly in the endolysosomal system.[10]

Mutations in FIG4 lead to reduced phosphatase activity, causing an accumulation of PI(3,5)P2

and resulting in enlarged vacuoles within cells, which is thought to contribute to neuronal and

Schwann cell dysfunction.[11]
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Caption: FIG4 Signaling Pathway in Neuronal Cells.

Anticipated Clinical Trial Data
As BGTC clinical trial data is not yet public, the following table represents anticipated data

points for a hypothetical Phase 1/2a gene therapy trial for CMT4J.
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Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of FIG4

mutations, Baseline CMT

Neuropathy Score (CMTNS)

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-FIG4

gene therapy.

Incidence of Adverse Events

(AEs), Serious Adverse Events

(SAEs), Changes in laboratory

parameters (hematology,

chemistry), Immunogenicity to

the AAV vector

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Change from baseline in

CMTNS, Nerve Conduction

Velocity (NCV) studies,

Quantitative muscle strength

testing (e.g., handheld

dynamometry), 6-Minute Walk

Test (6MWT), Patient-reported

outcomes on quality of life

Representative Experimental Protocol: AAV-FIG4 Gene
Therapy Clinical Trial
This protocol is a representative example based on general principles of AAV gene therapy

trials.

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed diagnosis of CMT4J, age range (e.g., 2-18 years),

evidence of disease progression.

Exclusion criteria: Presence of neutralizing antibodies to the AAV vector, significant co-

morbidities.

AAV-FIG4 Vector Administration:
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The therapeutic vector consists of a self-complementary AAV9 capsid containing a codon-

optimized human FIG4 cDNA under the control of a neuron-specific promoter.

Administration is via a one-time intrathecal injection to target motor neurons and Schwann

cells.

Post-Administration Monitoring:

Short-term (first 48 hours): Inpatient monitoring for acute adverse events.

Long-term: Regular follow-up visits at 1, 3, 6, 12, 24, and 36 months post-injection.

Outcome Assessments:

Safety: Collection of AEs at each visit, blood draws for laboratory monitoring and

immunology assessments.

Efficacy:

Neurological examinations and CMTNS scoring.

Electrophysiological studies (nerve conduction studies).

Functional assessments (e.g., 6MWT, grip strength).

Patient and caregiver questionnaires.
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Caption: General Experimental Workflow for a Gene Therapy Clinical Trial.
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Congenital Hereditary Endothelial Dystrophy
(CHED)
Application Notes
Congenital Hereditary Endothelial Dystrophy (CHED) is a rare, autosomal recessive disorder of

the corneal endothelium.[12] It presents at birth or in early infancy with bilateral, symmetric

corneal opacification due to corneal edema.[12] This condition can lead to significant visual

impairment. The incidence of congenital corneal opacities is estimated at 6 per 100,000, with

CHED being a minority of these cases.[5]

Genetic Basis and Pathophysiology: CHED is caused by mutations in the SLC4A11 gene,

which encodes a membrane transport protein.[1][2][13] While initially thought to be a

bicarbonate transporter, the precise function of SLC4A11 is still under investigation, with

evidence suggesting it may be involved in the transport of water, ammonia, and protons.[1][2]

[13] Loss of SLC4A11 function in the corneal endothelium disrupts ion and fluid balance,

leading to stromal edema and corneal thickening.[1][2][13] Preclinical studies in mouse models

have shown that AAV-mediated gene replacement of Slc4a11 can rescue the disease

phenotype.[14]

Anticipated Clinical Trial Data
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Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of SLC4A11

mutations, Baseline Central

Corneal Thickness (CCT)

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-

SLC4A11 gene therapy.

Incidence of ocular and

systemic AEs, Intraocular

pressure (IOP) changes, Slit-

lamp examination findings

(e.g., inflammation)

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Change from baseline in CCT,

Improvement in corneal clarity

(e.g., densitometry), Change in

Best-Corrected Visual Acuity

(BCVA), Endothelial cell

density

Representative Experimental Protocol: AAV-SLC4A11
Gene Therapy Clinical Trial

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed CHED, age (e.g., > 6 months), corneal thickness

above a specified threshold.

Exclusion criteria: Other ocular pathologies, previous corneal surgery.

AAV-SLC4A11 Vector Administration:

The therapeutic vector is a recombinant AAV8 vector carrying the human SLC4A11 gene

(rAAV8-EF1α-hSLC4A11).[15]

Administration is via a one-time intracameral (anterior chamber) injection into the eye.

Post-Administration Monitoring:
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Regular ophthalmologic examinations to monitor for adverse events and assess efficacy.

Outcome Assessments:

Safety: Slit-lamp biomicroscopy, IOP measurements.

Efficacy: Pachymetry to measure CCT, confocal microscopy to assess endothelial cell

density, visual acuity testing.

Morquio A Syndrome (Mucopolysaccharidosis Type
IVA)
Application Notes
Morquio A syndrome is an autosomal recessive lysosomal storage disorder caused by a

deficiency of the enzyme N-acetylgalactosamine-6-sulfatase (GALNS).[16][17][18] This enzyme

is required for the degradation of the glycosaminoglycans (GAGs) keratan sulfate and

chondroitin-6-sulfate.[16][17] The accumulation of these GAGs in various tissues leads to a

multisystemic disease, with prominent skeletal dysplasia.[16][18][19] Clinical features include

short stature, spinal abnormalities, joint laxity, and corneal clouding.[18][19][20] Intelligence is

typically normal.[20]

Genetic Basis and Metabolic Pathway: The disease is caused by mutations in the GALNS

gene.[17][18] The deficiency of the GALNS enzyme disrupts the lysosomal degradation

pathway of specific GAGs.
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Caption: Metabolic Pathway in Morquio A Syndrome.

Anticipated Clinical Trial Data
Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of GALNS

mutations, Baseline urinary

GAG levels

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-GALNS

gene therapy.

Incidence of AEs and SAEs,

Infusion-related reactions,

Liver function tests

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Reduction in urinary GAG

levels, Improvement in the 6-

Minute Walk Test (6MWT),

Growth velocity, Pulmonary

function tests
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Representative Experimental Protocol: AAV-GALNS
Gene Therapy Clinical Trial

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed Morquio A syndrome, age (e.g., > 2 years), ability

to perform functional tests.

Exclusion criteria: Severe cervical spine instability, advanced cardiac or respiratory

disease.

AAV-GALNS Vector Administration:

The vector would likely be an AAV serotype with good systemic distribution (e.g., AAV9)

carrying the human GALNS gene.

Administration would be via a single intravenous infusion.

Post-Administration Monitoring:

Regular monitoring for infusion reactions and other adverse events.

Follow-up visits at scheduled intervals for at least 3-5 years.

Outcome Assessments:

Biochemical: Measurement of urinary and plasma GAG levels.

Functional: 6MWT, stair climb test.

Radiological: Skeletal surveys to assess bone dysplasia.

Quality of Life: Patient-reported outcome measures.

Multiple Sulfatase Deficiency (MSD)
Application Notes
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Multiple Sulfatase Deficiency (MSD) is an ultra-rare, autosomal recessive lysosomal storage

disorder.[21][22] It is characterized by the combined features of several individual sulfatase

deficiencies, leading to a complex and severe clinical presentation.[21][23] Symptoms can

include developmental delay, regression, seizures, ichthyosis (dry, scaly skin), skeletal

abnormalities, and coarse facial features.[21][23]

Genetic Basis and Pathophysiology: MSD is caused by mutations in the SUMF1 gene.[21][22]

This gene encodes the formylglycine-generating enzyme (FGE), which is essential for the post-

translational activation of all sulfatase enzymes.[21] A deficiency in FGE leads to the inactivity

of all sulfatases, resulting in the accumulation of various sulfated substrates in the lysosomes.

[21] Preclinical studies in a mouse model of MSD have shown that AAV9-mediated SUMF1

gene therapy can extend survival and improve symptoms.[24][25][26][27][28]

Anticipated Clinical Trial Data
Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of SUMF1

mutations, Baseline

developmental milestones

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-SUMF1

gene therapy.

Incidence of AEs and SAEs,

Neurological examinations,

Laboratory parameters

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Improvement in developmental

scores (e.g., Bayley Scales),

Reduction in seizure

frequency, Changes in brain

MRI, Measurement of

sulfatase activity in peripheral

blood cells

Representative Experimental Protocol: AAV-SUMF1
Gene Therapy Clinical Trial

Patient Screening and Enrollment:
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Inclusion criteria: Genetically confirmed MSD, age (e.g., < 2 years), evidence of

neurological involvement.

Exclusion criteria: Advanced disease stage with irreversible neurological damage.

AAV-SUMF1 Vector Administration:

An AAV9 vector carrying the human SUMF1 gene would be used.

Administration would likely be intrathecal to target the central nervous system.

Post-Administration Monitoring:

Close monitoring for neurological changes and adverse events.

Long-term follow-up to assess developmental progress.

Outcome Assessments:

Neurological: Standardized neurological assessments, EEG.

Developmental: Age-appropriate developmental scales.

Biochemical: Measurement of sulfatase activity in leukocytes or fibroblasts.

Imaging: Brain MRI to assess for changes in white matter abnormalities.

NPHP5 Retinal Degeneration
Application Notes
NPHP5-related retinal degeneration is a form of Leber congenital amaurosis (LCA), a severe,

early-onset inherited retinal dystrophy.[29][30][31][32] It is characterized by severe visual

impairment from birth or early infancy.[11][30] In some cases, it can be associated with kidney

disease (Senior-Løken syndrome).[29][30]

Genetic Basis and Pathophysiology: This condition is caused by mutations in the NPHP5 (also

known as IQCB1) gene.[11][30] The NPHP5 protein is located in the connecting cilium of

photoreceptor cells and is crucial for ciliogenesis and protein trafficking.[31] NPHP5 interacts
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with other ciliary proteins, such as CEP290, and mutations disrupt this interaction, leading to

abnormal photoreceptor development and subsequent degeneration.[31]

Anticipated Clinical Trial Data
Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of NPHP5

mutations, Baseline visual

acuity

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-NPHP5

gene therapy.

Incidence of ocular AEs,

Intraocular inflammation,

Changes in IOP

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Improvement in Best-

Corrected Visual Acuity

(BCVA), Change in visual field,

Full-field electroretinography

(ERG) responses, Optical

Coherence Tomography (OCT)

to assess retinal structure

Representative Experimental Protocol: AAV-NPHP5
Gene Therapy Clinical Trial

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed NPHP5-retinopathy, presence of viable retinal

cells.

Exclusion criteria: Advanced retinal degeneration with no potential for rescue.

AAV-NPHP5 Vector Administration:

An AAV vector with a strong tropism for photoreceptor cells (e.g., AAV2 or AAV8) would

carry the human NPHP5 gene.

Methodological & Application
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Administration would be via a subretinal injection to deliver the vector directly to the target

cells.

Post-Administration Monitoring:

Regular ophthalmologic examinations.

Outcome Assessments:

Functional: BCVA, visual field testing, dark-adapted perimetry.

Electrophysiological: ERG to measure retinal function.

Structural: OCT to assess retinal layers, fundus autofluorescence.

Propionic Acidemia (PCCB)
Application Notes
Propionic acidemia is an autosomal recessive organic acidemia caused by a deficiency of the

enzyme propionyl-CoA carboxylase (PCC).[33][34][35][36] The PCCB subtype is due to

mutations in the PCCB gene. The deficiency of PCC leads to the accumulation of propionic

acid and other toxic metabolites in the body.[33] Patients can present with life-threatening

metabolic crises, neurological damage, and long-term complications affecting the heart and

other organs.[33]

Genetic Basis and Metabolic Pathway: The PCC enzyme is composed of alpha and beta

subunits, encoded by the PCCA and PCCB genes, respectively.[33][34] PCC catalyzes the

conversion of propionyl-CoA to methylmalonyl-CoA in the mitochondria.[33] Preclinical studies

in mouse models have shown that AAV-mediated gene therapy can rescue the lethal

phenotype and reduce toxic metabolite levels.[33][34][35][36]
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Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of PCCB

mutations, Baseline plasma

glycine and ammonia levels

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-PCCB

gene therapy.

Incidence of AEs and SAEs,

Liver function tests, Cardiac

monitoring

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Reduction in the frequency

and severity of metabolic

decompensation events,

Decrease in plasma levels of

toxic metabolites (e.g.,

propionylcarnitine,

methylcitrate), Improvement in

neurocognitive outcomes

Representative Experimental Protocol: AAV-PCCB Gene
Therapy Clinical Trial

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed propionic acidemia due to PCCB mutations,

history of metabolic instability.

Exclusion criteria: Severe, irreversible neurological or cardiac damage.

AAV-PCCB Vector Administration:

An AAV vector with high liver tropism (e.g., AAV8) would be used to deliver the human

PCCB gene.

Administration would be via a single intravenous infusion.

Post-Administration Monitoring:
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Close monitoring of metabolic status, especially during the initial post-infusion period.

Long-term follow-up to assess for continued efficacy and safety.

Outcome Assessments:

Metabolic: Measurement of plasma and urine organic acids and acylcarnitines.

Clinical: Number of hospitalizations for metabolic crises, growth parameters.

Neurological: Neuropsychological testing.

Retinitis Pigmentosa 45 (RP45)
Application Notes
Retinitis Pigmentosa (RP) is a group of inherited retinal diseases characterized by the

progressive loss of photoreceptor cells, leading to vision loss.[37][38] RP45 is a specific form of

RP caused by mutations in the CNGB1 gene. It is an autosomal recessive condition that

primarily affects rod photoreceptors, leading to night blindness and progressive loss of the

peripheral visual field.

Genetic Basis and Pathophysiology: The CNGB1 gene encodes the beta subunit of the cyclic

nucleotide-gated (CNG) channel in rod photoreceptors. This channel is essential for

phototransduction, the process by which light is converted into an electrical signal. Mutations in

CNGB1 lead to the loss of rod function and subsequent degeneration. Preclinical studies have

shown the potential of AAV-mediated gene therapy to treat Cngb1-linked RP in animal models.

[39]
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Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of CNGB1

mutations, Baseline visual field

extent

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-CNGB1

gene therapy.

Incidence of ocular AEs,

Intraocular inflammation,

Changes in IOP

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Improvement in visual field,

Change in dark-adapted visual

thresholds, ERG responses,

Rate of retinal degeneration as

measured by OCT

Representative Experimental Protocol: AAV-CNGB1
Gene Therapy Clinical Trial

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed RP45, a certain level of remaining retinal function.

Exclusion criteria: Other significant ocular diseases.

AAV-CNGB1 Vector Administration:

An AAV vector with a photoreceptor-specific promoter (e.g., rhodopsin promoter) driving

the expression of human CNGB1.

Administration via subretinal injection.

Post-Administration Monitoring:

Regular ophthalmologic follow-up.

Outcome Assessments:

Methodological & Application
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Functional: Visual field testing (e.g., Goldmann perimetry), dark adaptometry.

Electrophysiological: ERG.

Structural: OCT.

Spastic Paraplegia 50 (SPG50)
Application Notes
Hereditary Spastic Paraplegia 50 (SPG50) is a rare, autosomal recessive neurodegenerative

disorder with onset in early childhood.[1][2][10][13] It is characterized by progressive spasticity

and weakness of the lower limbs, global developmental delay, intellectual disability, and often

seizures.[1][2][10][13]

Genetic Basis and Pathophysiology: SPG50 is caused by loss-of-function mutations in the

AP4M1 gene.[1][2][13] This gene encodes a subunit of the adaptor protein 4 (AP-4) complex,

which is involved in the sorting of transmembrane proteins from the trans-Golgi network to the

endo-lysosomal system. Disruption of this pathway is thought to lead to neuroaxonal dystrophy.

Preclinical studies have demonstrated that AAV9-mediated AP4M1 gene therapy can rescue

cellular defects and improve the phenotype in mouse models of SPG50.[2][10][13] A single-

patient Phase 1 trial has also been reported, showing the therapy was well-tolerated.[1]
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Parameter Description Anticipated Metric/Endpoint

Patient Demographics
Baseline characteristics of the

trial participants.

Age, Sex, Genetic

Confirmation of AP4M1

mutations, Baseline motor

function scores

Safety Endpoints

Assessment of the safety and

tolerability of the AAV-AP4M1

gene therapy.

Incidence of AEs and SAEs,

Neurological examinations,

Laboratory parameters

Efficacy Endpoints

Measurement of the potential

therapeutic benefit of the gene

therapy.

Improvement in motor

milestones (e.g., Gross Motor

Function Measure), Change in

spasticity scores (e.g.,

Modified Ashworth Scale),

Neurocognitive assessments

Representative Experimental Protocol: AAV-AP4M1
Gene Therapy Clinical Trial

Patient Screening and Enrollment:

Inclusion criteria: Genetically confirmed SPG50, age (e.g., 1-5 years).

Exclusion criteria: Advanced stage of the disease with severe contractures.

AAV-AP4M1 Vector Administration:

An AAV9 vector carrying the human AP4M1 gene.

Administration via a single intrathecal injection.

Post-Administration Monitoring:

Inpatient monitoring initially, followed by regular outpatient visits.

Outcome Assessments:

Methodological & Application
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Motor Function: Standardized motor function scales.

Neurological: Neurological examinations, assessment of spasticity.

Developmental: Neuropsychological and developmental assessments.

Imaging: Brain MRI to monitor for structural changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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